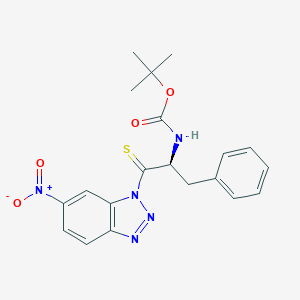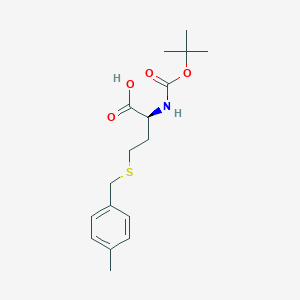
Boc-Hyp(Bzl)-OH
Vue d'ensemble
Description
Boc-Hyp(Bzl)-OH: tert-Butyloxycarbonyl-O-benzyl-L-hydroxyproline , is a derivative of hydroxyproline. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has a molecular weight of 321.37 g/mol and a chemical formula of C17H23NO5 .
Applications De Recherche Scientifique
Boc-Hyp(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its stability and ease of incorporation.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives
Mécanisme D'action
Target of Action
Boc-Hyp(Bzl)-OH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, this compound acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for an E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of ADCs and PROTACs. In ADCs, the antibody guides the cytotoxic drug to the cancer cells, and the drug is released to kill the cells . In PROTACs, the compound leads to the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Result of Action
The result of this compound’s action is the successful delivery of cytotoxic drugs to cancer cells in the case of ADCs, or the targeted degradation of specific proteins in the case of PROTACs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Hyp(Bzl)-OH typically involves the protection of the hydroxyproline molecule. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) and benzyl bromide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Hyp(Bzl)-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as hydrogen bromide in acetic acid or palladium on carbon (Pd/C) for hydrogenolysis
Major Products:
Oxidation: Formation of Boc-protected keto-proline derivatives.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Formation of various Boc-protected proline derivatives with different functional groups
Comparaison Avec Des Composés Similaires
Boc-Pro-Hyp-Gly-OBzl: A tripeptide derivative found in collagen.
Boc-Ala-Hyp-Gly-OBzl: Another tripeptide derivative found in collagen.
Boc-Hyp-OEt: A proline derivative with an ethyl ester group instead of a benzyl group
Uniqueness: Boc-Hyp(Bzl)-OH is unique due to its specific protecting groups, which provide stability and ease of incorporation into peptide chains. The benzyl group offers additional protection to the hydroxyl group, making it suitable for complex peptide synthesis. Its stability and versatility make it a preferred choice in peptide synthesis compared to other similar compounds .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGGVANZFKXLS-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474507 | |
| Record name | Boc-Hyp(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-81-1 | |
| Record name | Boc-Hyp(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















